molecular formula C10H14INO B1269876 Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl- CAS No. 93790-54-6

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

Cat. No. B1269876
CAS RN: 93790-54-6
M. Wt: 291.13 g/mol
InChI Key: NPBOBLCVKKOINL-UHFFFAOYSA-N
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Description

“Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-” is a chemical compound with the CAS Number: 151978-97-1 . It has a molecular weight of 263.08 . The IUPAC name for this compound is 2-(4-iodophenoxy)ethanamine . It is typically stored at room temperature and is available in powder form .


Molecular Structure Analysis

The InChI Code for “Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-” is 1S/C8H10INO/c9-7-1-3-8(4-2-7)11-6-5-10/h1-4H,5-6,10H2 . This code provides a specific description of the compound’s molecular structure.


Physical And Chemical Properties Analysis

“Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-” is a powder that is stored at room temperature . Its molecular weight is 263.08 .

Scientific Research Applications

Neurochemical Pharmacology

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-, known as 25I-NBOMe, is a psychoactive compound studied for its high potency agonism at 5-HT2A receptors. A study by Eshleman et al. (2018) compares this compound's mechanism of action with other hallucinogens and stimulants. It was found to have very high affinity and full efficacy at 5-HT2A and 5-HT2C receptors, similar to LSD, but with little psychostimulant activity, indicating its potential for research in neurochemical pharmacology (Eshleman et al., 2018).

Metabolism and Toxicology

Nielsen et al. (2017) focused on the metabolism of 25I-NBOMe, identifying CYP3A4 and CYP2D6 as the major enzymes involved in its metabolism. This research is crucial for understanding drug-drug interactions and the impact of genetic polymorphism on the compound's effects (Nielsen et al., 2017).

Clinical Toxicology

The compound's potency and associated risks are highlighted in a study by Poklis et al. (2013), where they developed a method for detecting and quantifying 25I-NBOMe in human serum, aiding in the clinical toxicology field (Poklis et al., 2013).

Legal and Regulatory Aspects

The compound's scheduling and legal status are also of scientific interest. A 2016 federal register publication discusses the placement of 25I-NBOMe into Schedule I of the Controlled Substances Act, highlighting its regulatory significance (Federal Register, 2016).

Synthetic Applications

Research by Dean et al. (1982) explores the synthetic applications of ethanamines, including 2-(4-iodophenoxy)-N,N-dimethyl-, in the synthesis of chromanones, demonstrating its utility in organic synthesis (Dean et al., 1982).

Forensic Chemistry

Identification and analysis of 25I-NBOMe in forensic settings are crucial for law enforcement and public safety. Lum et al. (2020) discuss a method for identifying thermolabile psychoactive compounds like 25I-NBOMe using chemical derivatization, which is essential in forensic chemistry (Lum et al., 2020).

Safety And Hazards

This compound has been classified with the signal word “Danger” and is associated with the hazard statements H302, H315, H318, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .

properties

IUPAC Name

2-(4-iodophenoxy)-N,N-dimethylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14INO/c1-12(2)7-8-13-10-5-3-9(11)4-6-10/h3-6H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NPBOBLCVKKOINL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCOC1=CC=C(C=C1)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14INO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30358324
Record name Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

291.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-

CAS RN

93790-54-6
Record name Ethanamine, 2-(4-iodophenoxy)-N,N-dimethyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30358324
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

4-Iodophenol was reacted with 2-chlorodimethylamioethane hydrochloride in DMF under heating in the presence of potassium carbonate to obtain [2-(4-iodophenoxy)ethyl]dimethylamine. The obtained compound was reacted in toluene under heating in the presence of t-butyl piperazine-1-carboxylate, sodium t-butoxide, tri(2-methylphenyl)phosphine and a catalytic amount of tris(dibenzylideneacetone)dipalladium(0) to obtain an objective compound.
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